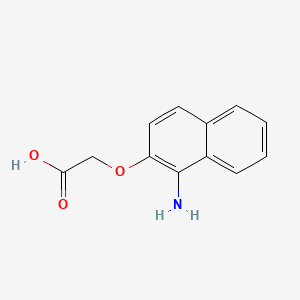

((1-Amino-2-naphthyl)oxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85237-53-2 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(1-aminonaphthalen-2-yl)oxyacetic acid |

InChI |

InChI=1S/C12H11NO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7,13H2,(H,14,15) |

InChI Key |

YUDGWDNZKSVTHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Amino 2 Naphthyl Oxy Acetic Acid

Established Synthetic Pathways to ((1-Amino-2-naphthyl)oxy)acetic acid Precursors

The synthesis of this compound logically proceeds through the preparation of its key precursors: 1-amino-2-naphthol (B1212963) and a reagent to introduce the oxyacetic acid group.

Approaches to 1-Amino-2-naphthol Intermediates

1-Amino-2-naphthol is a crucial intermediate, and several synthetic methods have been established for its preparation. These routes often start from the more readily available 2-naphthol.

One common approach involves the reduction of azo dyes. For instance, the dye Orange II, which is synthesized by the diazotization of an aniline (B41778) derivative and subsequent coupling with 2-naphthol, can be reduced to 1-amino-2-naphthol. conscientiabeam.comwww.gov.uk A typical reduction involves treating the azo dye with a reducing agent like stannous chloride under reflux or sodium dithionite (B78146) in an aqueous solution. www.gov.uknih.gov The latter method, when performed at elevated temperatures (e.g., 85°C), results in the precipitation of 1-amino-2-naphthol, which can be isolated by filtration. nih.gov

Another well-established pathway is the reduction of 1-nitroso-2-naphthol (B91326). 2-Naphthol can be nitrosated using sodium nitrite (B80452) in the presence of an acid. organic-chemistry.org The resulting 1-nitroso-2-naphthol can then be reduced to 1-amino-2-naphthol. libretexts.org Catalytic hydrogenation is an effective method for this reduction, providing high yields. libretexts.org For example, the hydrogenation of 1-nitroso-2-naphthol in water at elevated temperatures (e.g., 50°C) can yield 1-amino-2-naphthol in nearly quantitative amounts. libretexts.org

Table 1: Comparison of Synthetic Routes to 1-Amino-2-naphthol

| Starting Material | Key Reagents | Reported Yield | Reference |

| Orange II Azo Dye | Sodium Dithionite | 79.11% | nih.gov |

| Orange II Azo Dye | Stannous Chloride, HCl | 72.2% | www.gov.uk |

| 1-Nitroso-2-naphthol | Hydrogen (catalytic) | 99% | libretexts.org |

Strategies for Incorporating the Oxyacetic Acid Moiety

The introduction of the oxyacetic acid group onto a phenolic hydroxyl is typically achieved via the Williamson ether synthesis. researchgate.netresearchgate.netmdpi.com This method involves the reaction of a phenoxide ion with a haloacetic acid or its ester. In the context of synthesizing this compound, 1-amino-2-naphthol would be reacted with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. researchgate.net

The general procedure involves deprotonating the hydroxyl group of the naphthol with a suitable base (e.g., sodium hydroxide (B78521), potassium hydroxide) to form the more nucleophilic naphthoxide. researchgate.net This is followed by the addition of the haloacetic acid. The reaction is an SN2 nucleophilic substitution where the naphthoxide displaces the halide from the alpha-carbon of the acetic acid derivative. researchgate.netmdpi.com The reaction is often heated to ensure completion. researchgate.net

A potential challenge in this synthesis is the chemoselectivity, as both the hydroxyl and the amino groups of 1-amino-2-naphthol are nucleophilic and can react with the alkylating agent. This issue is addressed in more detail in section 2.2.1.

Novel Synthetic Routes and Optimized Reaction Conditions for this compound

While specific novel synthetic routes for this compound are not extensively documented in the literature, advancements in related reactions provide a basis for potential optimizations and new strategies.

Stereoselective and Regioselective Synthesis Considerations

A primary challenge in the synthesis of this compound from 1-amino-2-naphthol is achieving regioselectivity. Both the amino (-NH2) and hydroxyl (-OH) groups are nucleophilic and can be alkylated. To favor O-alkylation over N-alkylation, a common strategy is to protect the amino group before the Williamson ether synthesis. researchgate.netumich.edu

The amino group can be protected by converting it into a less nucleophilic functional group, such as an amide or a carbamate. organic-chemistry.orglibretexts.org For example, the amino group of an aminophenol can be reacted with benzaldehyde (B42025) to form a Schiff base (imine). researchgate.netumich.edu This imine is less nucleophilic than the original amine. The subsequent O-alkylation can then be performed, followed by hydrolysis of the imine to regenerate the amino group. researchgate.netumich.edu This protection-alkylation-deprotection sequence allows for the selective synthesis of the O-alkylated product. researchgate.netumich.edu

Table 2: Proposed Regioselective Synthesis Strategy

| Step | Reaction | Purpose | Key Reagents | Reference |

| 1 | Protection | Form a Schiff base to protect the amino group. | Benzaldehyde | researchgate.netumich.edu |

| 2 | O-Alkylation | Williamson ether synthesis on the hydroxyl group. | Chloroacetic acid, Base (e.g., K2CO3) | umich.edu |

| 3 | Deprotection | Hydrolysis of the Schiff base to restore the amino group. | Acid (e.g., HCl) | umich.edu |

Stereoselectivity would be a consideration if a chiral center is introduced, for example, by using a chiral alkylating agent or by subsequent reactions. The direct synthesis of this compound from achiral precursors does not create a stereocenter in the target molecule itself. However, stereoselective synthesis would be critical in the preparation of more complex derivatives.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles can be applied to the synthesis of this compound to improve its environmental footprint. For the synthesis of the 1-amino-2-naphthol precursor, several green approaches have been reported for related compounds. These include one-pot, multi-component reactions that proceed under solvent-free conditions or in environmentally benign solvents like water. ijcmas.comresearchgate.netnih.gov

For instance, the synthesis of aminonaphthol derivatives has been achieved through "Grindstone Chemistry," a solvent-free method involving grinding the reactants together at ambient temperature, which is highly atom-economical and energy-efficient. ijcmas.com The use of deep eutectic solvents (DES) as both a reaction medium and a catalyst has also been explored for the synthesis of aminonaphthols. researchgate.net These approaches minimize the use of volatile organic solvents and can lead to simpler work-up procedures.

Applying these principles to the synthesis of this compound could involve:

Catalyst selection: Utilizing reusable, non-toxic catalysts.

Solvent choice: Employing water or other green solvents, or performing the reaction under solvent-free conditions.

Atom economy: Designing the synthesis to maximize the incorporation of starting materials into the final product.

Derivatization Strategies of this compound

The bifunctional nature of this compound, possessing both a primary amino group and a carboxylic acid group, allows for a wide range of derivatization reactions. These modifications can be used to alter the molecule's properties for various applications.

The amino group can undergo standard reactions such as acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isothiocyanates to form thiourea (B124793) derivatives. organic-chemistry.orglibretexts.orgnih.gov For analytical purposes, the amino group can be derivatized with fluorescent tags to enhance detection in techniques like HPLC. google.com

The carboxylic acid group can be converted into esters, amides, or acid chlorides. organic-chemistry.orglibretexts.orgresearchgate.net Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org Amide formation can be accomplished by reacting with an amine, often facilitated by a coupling agent.

For compounds containing both amino and carboxylic acid groups, derivatization can be designed to be selective or to modify both functionalities simultaneously. mdpi.comnih.govrsc.org For example, silylation reagents can react with both the amino and carboxylic acid groups to produce more volatile derivatives suitable for gas chromatography. organic-chemistry.orglibretexts.org Alternatively, orthogonal protecting group strategies can be employed to selectively react one functional group while the other is protected, allowing for the synthesis of complex derivatives. organic-chemistry.org

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Product |

| Amino Group | Acylation | Amide |

| Amino Group | Alkylation | Secondary/Tertiary Amine |

| Amino Group | Reaction with Isothiocyanate | Thiourea |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amide Formation | Amide |

| Both | Silylation | Silyl (B83357) ester and silyl amine |

Formation of Amides, Esters, and Salts

The carboxylic acid and amino moieties are primary sites for straightforward derivatization to form amides, esters, and salts.

Amides: The carboxylic acid group can be readily converted into amides through various standard coupling methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. openstax.org Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate direct amide bond formation with amines. openstax.org The amino group of the title compound can also be acylated to form amides.

Esters: Esterification of the carboxylic acid is typically achieved through acid-catalyzed reaction with an alcohol, known as the Fischer esterification. openstax.org For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl or ethyl ester. An alternative high-yield method involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature, which is effective for a wide range of amino acids. nih.gov

Salts: As an amphoteric molecule, this compound can form salts at both the acidic and basic centers. The carboxylic acid group can be deprotonated by a base, such as sodium hydroxide, to form a carboxylate salt, for instance, sodium ((1-amino-2-naphthyl)oxy)acetate. Conversely, the primary amino group can be protonated by an acid, like hydrochloric acid, to yield an ammonium (B1175870) salt.

Table 1: Examples of Amide and Ester Synthesis Starting from Amino Acids

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|

Synthesis of Schiff Bases and Related Imines

The primary amino group on the naphthyl ring is a key functional handle for the synthesis of Schiff bases (or azomethines). This transformation is typically achieved through the condensation reaction of the amine with an aldehyde or a ketone, often under reflux in a solvent like ethanol or glacial acetic acid. science.govnih.govekb.eg The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. ekb.eg A variety of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives, each with potentially distinct chemical and biological properties. nih.gov

Table 2: Conditions for Schiff Base Synthesis

| Amine Reactant | Carbonyl Reactant | Solvent/Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | Reflux (8h) | 2-Benzylideneaminonaphthothiazole | nih.gov |

| 2-Aminophenol | Aromatic aldehyde | Cu(NO₃)₂·6H₂O, Ethanol | Room Temp | Imine | ekb.eg |

| o-Formylphenoxyacetic acid | Aryl aminothiazole | Ethanol or Dioxane | Hot | Imine | mdpi.com |

Modifications via the Carboxylic Acid Functionality

Beyond the formation of simple esters and amides, the carboxylic acid group offers a gateway to other significant chemical modifications. One of the most important transformations is its conversion to an acyl chloride.

Acyl Chloride Formation: Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom. openstax.org This creates a highly reactive acyl chloride intermediate. This intermediate is not typically isolated but is used directly in subsequent reactions to form esters, amides, and acid anhydrides under milder conditions than those required for the parent carboxylic acid. openstax.org This pathway is particularly useful for reactions with sterically hindered or less reactive nucleophiles.

Transformations Involving the Naphthyl Ring System

The naphthalene (B1677914) ring itself can undergo chemical transformations, primarily through electrophilic aromatic substitution. The existing amino (-NH₂) and ether (-OR) groups are both powerful activating, ortho-, para-directing groups. In the case of this compound, the -NH₂ group is at position 1 and the -OCH₂COOH group is at position 2. Electrophilic attack is predicted to occur preferentially at the activated positions of the naphthalene ring that are sterically accessible. For a 1,2-disubstituted naphthalene ring with two activating groups, the most likely position for substitution would be at C4. Reactions such as nitration, halogenation, and sulfonation could potentially be used to introduce additional functional groups onto the aromatic scaffold, further diversifying the molecular structure.

Synthesis of Complex Oxadiazole and Azetidinone Analogues

The versatile functional groups of this compound serve as key starting points for the construction of more complex heterocyclic systems like oxadiazoles (B1248032) and azetidinones, which are prominent scaffolds in medicinal chemistry.

Oxadiazole Analogues: 1,3,4-Oxadiazoles can be synthesized from the carboxylic acid moiety. A common synthetic pathway involves converting the carboxylic acid of this compound into its corresponding acyl hydrazide by reacting it with hydrazine (B178648) hydrate. This intermediate can then undergo cyclization with various reagents. For example, reaction of the acyl hydrazide with a second carboxylic acid derivative or cyclodesulfurisation of an acylthiosemicarbazide derivative can yield the 1,3,4-oxadiazole (B1194373) ring. researchgate.net Another modern approach involves the one-pot reaction of a carboxylic acid with an amidoxime (B1450833) in the presence of an activating agent like carbonyldiimidazole (CDI). nih.gov

Azetidinone Analogues: Azetidinones, also known as β-lactams, can be synthesized from the primary amino group via the formation of a Schiff base. The Schiff base derived from this compound (as described in section 2.3.2) can undergo a [2+2] cycloaddition reaction with a ketene (B1206846) equivalent. A widely used method is the Staudinger synthesis, which involves reacting the imine with chloroacetyl chloride in the presence of a base such as triethylamine (B128534) (TEA). This reaction sequence constructs the four-membered azetidinone ring, attaching it to the naphthyl scaffold via the nitrogen atom.

Table 3: General Synthetic Pathways to Oxadiazoles and Azetidinones

| Target Heterocycle | Key Intermediate from Starting Material | Key Reagent(s) for Cyclization | General Method | Reference(s) |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Acyl hydrazide | Carboxylic acid derivatives, CS₂, etc. | Hydrazide cyclization | researchgate.net |

| 2-Azetidinone (β-Lactam) | Schiff Base (Imine) | Chloroacetyl chloride, Triethylamine | Staudinger [2+2] Cycloaddition |

Advanced Spectroscopic and Structural Characterization of 1 Amino 2 Naphthyl Oxy Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of ((1-Amino-2-naphthyl)oxy)acetic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetic acid moiety, and the protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

The aromatic region is expected to show a complex pattern of signals due to the six protons on the substituted naphthalene ring. Based on data from related compounds like 1-amino-2-naphthol (B1212963) and 2-naphthoxyacetic acid, the proton adjacent to the amino group and those on the same ring are likely to be shifted to higher field (lower ppm) due to the electron-donating nature of the amino group. nih.govchemicalbook.com Conversely, the ether linkage will influence the adjacent protons, shifting them downfield. The protons on the unsubstituted ring of the naphthalene core will likely resonate at chemical shifts and with coupling patterns similar to those observed in 2-substituted naphthalenes. chemicalbook.comyoutube.com

The methylene protons (-CH₂-) of the oxyacetic acid group are expected to appear as a singlet, integrating to two protons, typically in the range of 4.5-5.0 ppm. The amino group (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) is also expected to be a broad singlet at a significantly downfield position, often above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene-H | 7.0 - 8.0 | Multiplet | 6H |

| -OCH₂- | 4.7 - 4.9 | Singlet | 2H |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

| -COOH | > 10 | Broad Singlet | 1H |

This table is predictive and based on the analysis of structurally related compounds.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, twelve distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. chemicalbook.com

The ten carbons of the naphthalene ring will have chemical shifts influenced by the amino and oxyacetic acid substituents. The carbon atom bearing the amino group (C-1) and the one with the ether linkage (C-2) will be significantly affected. The electron-donating amino group will shield C-1, shifting it upfield, while the oxygen of the ether will deshield C-2, moving it downfield relative to unsubstituted naphthalene. The chemical shifts for the naphthalene carbons in similar structures, such as 2-naphthoxyacetic acid and other naphthalene derivatives, provide a basis for these predictions. chemicalbook.comnih.govresearchgate.netchemicalbook.com The methylene carbon of the acetic acid group is expected to resonate in the region of 65-70 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 170 - 180 |

| Naphthalene C-2 (-O) | 150 - 155 |

| Naphthalene C-1 (-NH₂) | 140 - 145 |

| Naphthalene C (other aromatic) | 110 - 135 |

| -OC H₂- | 65 - 70 |

This table is predictive and based on the analysis of structurally related compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for assigning the protons on the naphthalene ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for connecting different parts of the molecule. For instance, correlations would be expected between the methylene protons (-OCH₂-) and the naphthalene carbon C-2, as well as the carbonyl carbon (-COOH). This would confirm the connectivity of the oxyacetic acid side chain to the naphthalene core.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comyoutube.com

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.

O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid.

N-H Stretch : The amino group should exhibit two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

C=O Stretch : A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹.

C-O Stretch : The C-O stretching vibrations of the ether and carboxylic acid groups would likely appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C and C-H Stretches : The naphthalene ring will give rise to several absorptions, including aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the naphthalene ring. youtube.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | > 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium-Strong |

| C-O (Ether & Acid) | 1000 - 1300 | Medium-Strong |

| Aromatic C-H Bending | 700 - 900 | Strong |

This table is predictive and based on the analysis of structurally related compounds. conscientiabeam.comyoutube.com

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. researchgate.netnih.govmdpi.com

For this compound, the Raman spectrum would be dominated by the vibrations of the naphthalene ring system. The symmetric "ring breathing" modes of the naphthalene core are expected to be particularly intense in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would also be visible. The C=O stretch of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum. The N-H and O-H stretching vibrations are generally weak and difficult to observe in Raman spectra of solids.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic Ring Breathing | 1300 - 1600 | Strong |

| C=O Stretch | 1700 - 1725 | Weak-Medium |

| C-O Stretch | 1000 - 1300 | Medium |

This table is predictive and based on the analysis of structurally related compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectra of this compound are predicted to be dominated by the π-electron system of the naphthalene ring, modulated by the electronic effects of the amino and oxyacetic acid substituents.

The chromophore of this compound is the naphthalene ring system substituted with an amino group and an oxyacetic acid group. The amino group acts as a powerful auxochrome, significantly influencing the electronic transitions of the naphthalene core. The absorption spectrum is expected to show bands corresponding to π-π* transitions. For comparison, 1-aminonaphthalene exhibits its lowest energy absorption band around 332 nm. researchgate.net The presence of the oxyacetic acid group at the 2-position is anticipated to cause a slight shift in the absorption maxima.

The fluorophoric properties are also attributed to the substituted naphthalene moiety. Naphthylamines are known to be fluorescent. oup.com The fluorescence of this compound is expected to be characterized by a significant Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This large Stokes shift is a common feature in naphthalene derivatives where the electronic distribution changes significantly upon excitation. acs.org

Table 1: Predicted Spectroscopic Properties of this compound in a Nonpolar Solvent

| Property | Predicted Value/Range | Basis of Prediction |

| Absorption Maximum (λabs) | ~330-340 nm | Based on 1-aminonaphthalene researchgate.net |

| Emission Maximum (λem) | ~380-420 nm | Typical fluorescence of aminonaphthalenes oup.comacs.org |

| Stokes Shift | ~50-80 nm | Common for substituted naphthalenes with charge transfer character acs.org |

Note: These are predicted values and will vary with the solvent environment.

The electronic spectra of naphthalene derivatives are highly sensitive to the solvent environment. oup.comtandfonline.com For this compound, an increase in solvent polarity is expected to cause a noticeable effect on both the absorption and fluorescence spectra.

Specifically, a blue shift (hypsochromic shift) in the absorption spectrum and a significant red shift (bathochromic shift) in the fluorescence spectrum are anticipated in polar solvents compared to nonpolar solvents. oup.com This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to a greater stabilization of the excited state by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. oup.comacs.org The amino and carboxylic acid groups are capable of forming hydrogen bonds with protic solvents, which would further contribute to these spectral shifts. oup.com The extensive solvent relaxation around the excited molecule before fluorescence emission is the primary reason for the large red shift in the emission spectrum. acs.org

Table 2: Predicted Solvent Effects on the Fluorescence Emission of this compound

| Solvent | Predicted Emission Maximum (λem) | Expected Trend |

| n-Hexane | Shorter Wavelength (~380 nm) | Minimal solvent-solute interactions. |

| Dichloromethane | Intermediate Wavelength (~395 nm) | Moderate stabilization of the excited state. |

| Ethanol (B145695) | Longer Wavelength (~410 nm) | Strong stabilization due to polarity and hydrogen bonding. oup.comacs.org |

| Water | Longest Wavelength (~420 nm) | Maximum stabilization of the highly polar excited state. acs.org |

Note: The exact wavelengths are hypothetical and serve to illustrate the expected trend.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₁NO₃), the expected exact mass is approximately 217.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 217. The fragmentation pattern would likely involve the characteristic cleavages of the ether and carboxylic acid functionalities. Key predicted fragments would include:

Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da), resulting in a fragment at m/z 172.

Cleavage of the ether bond: Fragmentation could occur at the C-O bond of the ether linkage.

Formation of the naphthylamine cation: A fragment corresponding to the 1-amino-2-naphthol cation (m/z 159) or a related naphthylamine fragment (m/z 143) is also plausible. nist.govnist.gov

Derivatization of the amino and carboxylic acid groups can be employed to enhance volatility and provide more definitive fragmentation patterns in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netmdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Fragment Ion |

| 217 | [M]⁺˙ (Molecular ion) |

| 172 | [M - COOH]⁺ |

| 159 | [C₁₀H₇O(NH₂)]⁺ |

| 143 | [C₁₀H₇NH₂]⁺˙ |

| 127 | Naphthalene ring fragment |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While no crystal structure for this compound is publicly available, predictions can be made based on the structures of related compounds like 2-naphthyloxyacetic acid. nih.gov

The crystal structure of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The naphthalene ring system is expected to be largely planar. The geometry around the ether linkage and the conformation of the acetic acid side chain would be of particular interest.

Theoretical and Computational Chemistry of 1 Amino 2 Naphthyl Oxy Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like ((1-amino-2-naphthyl)oxy)acetic acid, a combination of methods would likely be employed.

Density Functional Theory (DFT) is a popular method that balances computational cost and accuracy, making it suitable for a molecule of this size. It is effective for geometry optimization, frequency calculations, and determining electronic properties. nih.gov

Ab Initio methods , such as Møller–Plesset perturbation theory (MP2), offer higher accuracy by solving the Schrödinger equation with fewer approximations than DFT, but at a greater computational expense. researchgate.net These are often used to benchmark DFT results for critical aspects like interaction energies or reaction barriers.

Semiempirical methods provide a faster, though less accurate, alternative, useful for preliminary conformational searches or for studying very large systems.

A typical computational study would begin with geometry optimization to find the most stable three-dimensional structure of the molecule.

The electronic character of this compound would be explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminonaphthalene ring system, while the LUMO might be distributed across the naphthalene (B1677914) and acetic acid moieties.

From these energies, key electronic descriptors can be calculated to quantify reactivity:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. nih.gov |

This table represents theoretical descriptors that would be calculated from HOMO and LUMO energies derived from quantum chemical computations.

The flexibility of the oxyacetic acid side chain attached to the rigid naphthalene core allows for multiple conformations. Conformational analysis is the study of how the molecule's energy changes with the rotation around its single bonds. chemistrysteps.comlibretexts.org

Key dihedral angles for analysis would include the C-O-C-C linkage of the ether and the rotation of the carboxyl group. A potential energy surface scan would be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (local minima) and the energy barriers between them (transition states). The results would indicate the most likely shapes the molecule adopts at a given temperature.

Quantum chemical calculations can predict sites of reactivity. Molecular Electrostatic Potential (MEP) maps are often used for this purpose, where regions of negative potential (typically colored red or yellow) indicate likely sites for electrophilic attack, and positive regions (blue) indicate sites for nucleophilic attack. For this compound, the amino group and the carboxylic acid oxygen atoms would be expected to be primary sites of negative potential.

Transition state calculations are used to study reaction mechanisms and determine activation energies. For instance, if studying the cyclization or dimerization of this molecule, these calculations would identify the highest-energy point along the reaction coordinate, providing insight into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its behavior over time, providing a "computational microscope" to observe molecular motions and interactions. mdpi.com

An MD simulation would place the this compound molecule in a simulated box filled with solvent molecules (e.g., water) and solve Newton's equations of motion for every atom. This would reveal how the molecule's conformation changes over time in a solution environment. rsc.org The simulation would show the flexibility of the side chain, the accessible range of dihedral angles, and the timescales of transitions between different conformational states, which Static quantum calculations cannot capture. nih.gov

MD simulations are particularly powerful for analyzing solute-solvent interactions. elsevierpure.com For this compound in water, simulations would detail the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and the surrounding water molecules. The organization of water molecules around the hydrophobic naphthalene core (the hydration shell) could also be characterized. This information is vital for understanding the molecule's solubility and how the solvent influences its conformational preferences and reactivity.

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular modeling and docking are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a biological target, typically a protein. These studies provide crucial insights into the binding mode, affinity, and the specific molecular interactions that govern the ligand-target recognition process. Such analyses are fundamental in drug discovery and development, offering a rational basis for designing more potent and selective molecules.

Unfortunately, no molecular modeling or docking studies specifically investigating this compound have been published. Therefore, it is not possible to detail the mechanistic insights that would be derived from such research.

The prediction of ligand-target interactions is a critical step in understanding the biological activity of a compound. nih.gov In vitro experiments, guided by computational predictions, are used to confirm these interactions and quantify their strength. nih.gov These predictions often involve identifying key amino acid residues within a protein's binding site that are likely to form hydrogen bonds, hydrophobic interactions, or other types of chemical bonds with the ligand. nih.gov

For this compound, there is no available data from in vitro studies or computational predictions detailing its specific interactions with any biological target.

Theoretical models are employed to estimate the binding affinity of a ligand to its target, often expressed as the binding free energy. nih.gov These models can range from relatively simple scoring functions used in docking simulations to more rigorous and computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov Accurate estimation of binding affinity is crucial for prioritizing compounds for further experimental testing. nih.gov

As there are no published theoretical studies on this compound, data regarding its predicted binding affinity to any protein target is unavailable. Consequently, no data tables or detailed research findings on this topic can be presented.

Reactivity and Reaction Mechanisms of 1 Amino 2 Naphthyl Oxy Acetic Acid

Amine Reactivity: Nucleophilic and Basicity Studies

The primary amino group (-NH₂) attached to the naphthalene (B1677914) ring is a primary determinant of the molecule's nucleophilic character and basicity.

Nucleophilicity: Despite its moderate basicity, the amino group is a potent nucleophile. libretexts.org The lone pair of electrons can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This nucleophilicity allows the compound to participate in a variety of reactions, most notably acylation to form amides, alkylation, and reactions with carbonyl compounds to form imines. For instance, the reaction with acyl chlorides or anhydrides under basic conditions would readily yield the corresponding N-acylated derivative.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) This table presents typical pKa values for related amine structures to illustrate the electronic effects on basicity.

| Compound | Structure | Approximate pKa of Conjugate Acid (pKaH) | Key Factors Influencing Basicity |

|---|---|---|---|

| Cyclohexylamine (Aliphatic) | C₆H₁₁NH₂ | ~10.6 | Localized lone pair on sp³ nitrogen. |

| Aniline (B41778) (Aromatic) | C₆H₅NH₂ | ~4.6 | Lone pair delocalized into the benzene (B151609) ring. fiveable.me |

| p-Nitroaniline | O₂NC₆H₄NH₂ | ~1.0 | Strong electron-withdrawing nitro group decreases basicity. fiveable.me |

| ((1-Amino-2-naphthyl)oxy)acetic acid | C₁₂H₁₁NO₃ | Estimated to be < 4.6 | Delocalization into naphthyl ring and electron-withdrawing effect of the oxyacetic acid group. |

Carboxylic Acid Reactivity: Acidity and Derivative Formation

The carboxylic acid moiety (-COOH) is characterized by its acidity and its ability to be converted into a wide array of derivatives.

Acidity: The carboxylic acid group is acidic due to the resonance stabilization of the resulting carboxylate anion upon deprotonation. The acidity of this compound is expected to be comparable to that of similar aryloxyacetic acids, such as 2-naphthoxyacetic acid. nih.govnist.gov The pKa value is influenced by the electron-withdrawing nature of the adjacent naphthyl ring system.

Derivative Formation: The carboxyl group is a versatile handle for synthesizing a variety of derivatives. Key reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding esters.

Amide Formation: This is one of the most important reactions of carboxylic acids. Direct reaction with an amine is possible but often requires high temperatures and is reversible. ambeed.com More commonly, the carboxylic acid is first activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (B91526) (HATU), which facilitates amide bond formation with a primary or secondary amine under mild conditions. nih.gov

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for synthesizing esters, amides, and other derivatives.

Table 2: Key Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | General Mechanism |

|---|---|---|---|

| Esterification | R'-OH, H⁺ (catalyst) | ((1-Amino-2-naphthyl)oxy)acetate ester | Acid-catalyzed nucleophilic acyl substitution. |

| Amide Formation | R'-NH₂, Coupling Agent (e.g., EDC, HATU) | 2-((1-Amino-2-naphthyl)oxy)acetamide derivative | Activation of carboxyl group followed by nucleophilic attack by the amine. nih.gov |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | ((1-Amino-2-naphthyl)oxy)acetyl chloride | Nucleophilic acyl substitution. |

Naphthyl Moiety Reactivity: Electrophilic Aromatic Substitution and Oxidation

The naphthalene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution (SEAr): Polycyclic aromatic hydrocarbons like naphthalene are generally more reactive towards electrophiles than benzene. libretexts.org Substitution on the naphthalene ring is directed by the two existing substituents: the amino group and the oxyacetic acid group.

Directing Effects: The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The ether oxygen of the oxyacetic acid group (-OCH₂COOH) is also an activating, ortho, para-directing group. In the 1-amino-2-oxy substituted pattern, the most activated positions for electrophilic attack are typically C4 and positions on the adjacent, unsubstituted ring (C5 and C7), guided by the strong activating and directing influence of the amino group. The precise outcome can depend on the reaction conditions and the steric bulk of the electrophile. libretexts.orgwikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com

Oxidation: The 1-amino-2-naphthol (B1212963) structural core is highly sensitive to oxidation. orgsyn.org The presence of an electron-donating amino group adjacent to an electron-donating hydroxyl-like group (the ether) facilitates oxidation. Under aerobic or chemical oxidizing conditions, these compounds readily undergo oxidation to form highly colored species. dss.go.th Studies on analogous 1-amino-2-hydroxynaphthalenes show they are rapidly oxidized, first to a naphthoquinone imine, which can then hydrolyze to the corresponding 1,2-naphthoquinone. dss.go.th This quinone is highly reactive and can undergo further reactions, such as dimerization or addition reactions. dss.go.th Therefore, this compound is expected to be unstable in the presence of oxidizing agents, leading to complex product mixtures.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction pathways and predicting product formation.

Kinetics: The rates of reaction are highly dependent on the specific transformation.

Oxidation: The autoxidation of related o-aminohydroxynaphthalenes is a rapid process, suggesting that the oxidation of this compound would also be kinetically facile, particularly at neutral or alkaline pH. dss.go.th

Electrophilic Aromatic Substitution: The kinetics of SEAr are enhanced by the activated naphthalene ring system. The rate-determining step is typically the initial attack of the electrophile to form the cationic intermediate (a benzenium ion analog). libretexts.org The high stability of the intermediate, where one of the rings can remain fully aromatic, contributes to a faster reaction rate compared to benzene. libretexts.org

Amide Formation: The uncatalyzed reaction between a carboxylic acid and an amine is kinetically slow. However, the use of coupling agents dramatically increases the reaction rate by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Thermodynamics:

Electrophilic Aromatic Substitution: These reactions are typically thermodynamically favorable due to the regeneration of the highly stable aromatic system in the final step. libretexts.org

Oxidation: The oxidation of the aminonaphthol moiety is a thermodynamically favorable process, driven by the formation of a conjugated quinone-type system.

Amino Acid Radicals: The one-electron oxidation of amino acid residues can be a high-potential process. nih.gov While not a direct amino acid, the structural similarity suggests that radical formation on the nitrogen or ring could be involved in certain redox pathways.

Catalysts play a pivotal role in directing the reactivity of this compound, enabling specific transformations while minimizing side reactions.

Acid Catalysis: Strong acids are essential catalysts for many electrophilic aromatic substitution reactions, such as nitration (using H₂SO₄ to generate the NO₂⁺ electrophile) and Friedel-Crafts reactions (using a Lewis acid like AlCl₃ to generate a carbocation or acylium ion). masterorganicchemistry.comlibretexts.org Acid catalysis is also standard for esterification reactions.

Coupling Agents in Amide Synthesis: As mentioned, coupling agents are catalysts in a broader sense for amide formation. Reagents like HOBt and HATU work by forming activated esters that are highly susceptible to nucleophilic attack by an amine, thereby providing a low-energy pathway for the reaction. nih.gov

Enzymatic Catalysis: The structure is related to metabolites of certain azo dyes. In biological systems, enzymes can significantly influence reaction pathways. For example, catalase has been shown to affect the stability of autoxidation products of similar compounds by breaking down hydrogen peroxide, a key reactive oxygen species. dss.go.th This highlights the potential for biological or biomimetic catalysts to mediate the compound's transformations.

Structure Activity Relationship Sar Studies of 1 Amino 2 Naphthyl Oxy Acetic Acid and Its Analogues Non Clinical/mechanistic Focus

In Vitro Molecular Interaction Studies

In the absence of specific studies on ((1-Amino-2-naphthyl)oxy)acetic acid, the following sections will discuss the in vitro molecular interactions of its analogues, providing a framework for understanding its potential behavior.

Enzyme-Ligand Binding Mechanisms

These findings suggest that the naphthalene (B1677914) core of this compound could serve as a scaffold for designing enzyme inhibitors. The amino and acetic acid groups would be expected to play a significant role in defining the binding specificity and affinity to a target enzyme. The amino group could act as a hydrogen bond donor, while the carboxylic acid moiety could engage in electrostatic interactions or hydrogen bonding with residues in an enzyme's active site.

Receptor Interaction Profiling (mechanistic)

The mechanistic interaction profiling of this compound with specific receptors has not been detailed in published research. However, studies on related aroylnaphthalene derivatives offer valuable insights into their potential as receptor modulators. For example, certain 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalene derivatives have been identified as potent antitubulin agents. nih.gov These compounds act as bioisosteres of combretastatin (B1194345) A-4 and exhibit strong antiproliferative activity by binding to tubulin, thereby disrupting microtubule dynamics. nih.gov

One such 2-amino-1-aroylnaphthalene derivative demonstrated comparable tubulin binding efficacy to that of colchicine, a well-known tubulin inhibitor. nih.gov This suggests that the aminonaphthalene core is a key pharmacophore for this class of compounds. It is plausible that this compound, by sharing this core structure, could also interact with tubulin or other receptors, although the nature and strength of this interaction would be significantly influenced by the oxy-acetic acid side chain.

Investigation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a critical mechanism for many cellular processes and represents a promising area for therapeutic intervention. nih.govrsc.org While there are no specific studies on the effect of this compound on PPIs, research on amino acids and their derivatives provides a general understanding of how such molecules can influence these interactions.

Amino acids and their derivatives have been shown to modulate PPIs, often in an additive manner. nih.gov They can stabilize protein dispersions by reducing the net attractive forces between protein molecules. nih.gov This effect is thought to occur through weak binding of the amino acid derivatives to the protein surface, which can screen a fraction of their net interaction potential. nih.gov Given that this compound is an amino acid derivative, it is conceivable that it could participate in modulating PPIs. The specific nature of this modulation would depend on the proteins involved and the binding affinity of the compound.

Rational Design of Derivatives for Enhanced Molecular Interactions

The rational design of derivatives based on a lead compound is a cornerstone of medicinal chemistry. For this compound, this would involve systematic modifications to its structure to optimize its interactions with a biological target.

Positional Scanning and Substituent Effects on Activity

Systematic studies on the substitution of the naphthyl ring and the amino and acetic acid moieties of this compound would be essential to delineate its SAR. Research on analogous pentacyclic benzimidazole (B57391) derivatives has shown that the position and nature of substituents strongly influence their biological activity. mdpi.com For example, the placement of an amino side chain at different positions on the pentacyclic skeleton resulted in significant variations in antiproliferative activity. mdpi.com

Similarly, in the case of naphthoquinone inhibitors of the proteasome, the replacement of a pyridyl group with other heterocyclic moieties was tolerated without a significant loss of in vitro activity, whereas substitution with aromatic or small hydrophobic units was not. nih.gov These findings underscore the importance of positional scanning and evaluating a diverse range of substituents to identify derivatives with enhanced activity.

The following table summarizes the effects of substituents on the activity of analogous compounds, providing a potential roadmap for the rational design of this compound derivatives.

| Analogue Class | Scaffold | Substituent Modification | Effect on Activity | Reference |

| Naphthoquinone Derivatives | Naphthoquinone | Replacement of pyridyl with other heterocycles | Maintained or slightly reduced activity | nih.gov |

| Naphthoquinone Derivatives | Naphthoquinone | Replacement of pyridyl with aromatic or small hydrophobic groups | Decreased activity | nih.gov |

| Pentacyclic Benzimidazoles | Pentacyclic Benzimidazole | Position of amino side chain | Strong influence on antiproliferative activity | mdpi.com |

Applications of 1 Amino 2 Naphthyl Oxy Acetic Acid in Chemical Science and Technology Non Biological/non Clinical

Role as a Versatile Synthetic Building Block

The presence of multiple reactive sites—the amino group, the carboxylic acid, and the aromatic naphthalene (B1677914) ring—positions ((1-Amino-2-naphthyl)oxy)acetic acid as a valuable synthon for the construction of more complex molecular architectures.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable and depend on the nature of the organic linkers. Molecules containing both an amino group and a carboxylic acid are excellent candidates for such linkers. nih.govgoogle.com The carboxylic acid group can coordinate with metal centers, while the amino group can either serve as an additional coordination site or be post-synthetically modified to introduce specific functionalities within the pores of the MOF. rsc.org

While direct synthesis of a MOF using this compound as the primary linker has not been extensively reported, its structural attributes suggest its potential in this field. The rigid naphthalene backbone would contribute to the formation of a robust and porous framework. The amino group could enhance the framework's properties, for example, by increasing its affinity for specific guest molecules like carbon dioxide or other pollutants. google.com The general principle involves the reaction of the organic linker with a metal salt under solvothermal conditions to promote the self-assembly of the crystalline framework. The resulting MOF would have pores decorated with the functionalities of the this compound linker.

A hypothetical representation of how this compound could act as a linker in a MOF is shown below:

| Functional Group | Role in MOF Formation | Potential Enhanced Property |

| Carboxylic Acid | Coordination to metal centers to form the framework nodes. | Structural integrity and porosity. |

| Amino Group | Can act as a secondary coordination site or a functional group within the pores. | Increased selectivity for gas adsorption (e.g., CO2), catalytic activity. |

| Naphthalene Core | Provides rigidity and thermal stability to the framework. | Contributes to the overall pore size and shape. |

This table is illustrative of the potential application based on the known chemistry of MOFs.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov One common strategy to achieve this is the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org Amino acids and their derivatives are frequently employed as chiral auxiliaries.

If synthesized in an enantiomerically pure form, this compound, which is a non-proteinogenic α-amino acid derivative, has the potential to be used as a chiral auxiliary. The general approach involves the coupling of the chiral auxiliary to a substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. scielo.org.mx

Furthermore, the bifunctional nature of this compound makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis. nih.gov Chiral ligands coordinate to a metal center to create a chiral catalytic environment that can enantioselectively transform a substrate. Ligands derived from amino acids and 1,2-amino alcohols have proven to be highly effective in a variety of asymmetric reactions. researchgate.netresearchgate.net The amino and carboxylate groups of this compound could chelate to a metal ion, creating a rigid, chiral environment around the metal center.

Table of Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral this compound Ligands:

| Asymmetric Reaction | Metal Catalyst | Role of Chiral Ligand |

| Hydrogenation | Rhodium, Ruthenium, Iridium | Induces enantioselectivity in the reduction of prochiral olefins or ketones. |

| Aldol Reaction | Nickel, Copper, Zinc | Controls the stereochemical outcome of the carbon-carbon bond formation. |

| Michael Addition | Palladium, Copper | Directs the conjugate addition of a nucleophile to an α,β-unsaturated compound. |

| Allylic Alkylation | Palladium | Controls the stereochemistry of the nucleophilic attack on a π-allyl complex. |

This table represents potential applications based on the established use of similar chiral ligands in asymmetric catalysis.

Applications in Materials Science

The naphthyl moiety in this compound suggests its potential for applications in materials science, particularly in the field of organic electronics and environmental remediation.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The charge transport properties of these materials are intrinsically linked to their molecular structure and intermolecular interactions. tandfonline.com Naphthalene and its derivatives have been investigated as organic semiconductors due to their extended π-conjugated system, which can facilitate the movement of charge carriers. arxiv.orgaps.orgias.ac.in

The electrical properties of materials based on this compound would be influenced by the naphthalene core, which provides the primary pathway for charge transport. The amino and carboxylic acid groups can affect the molecular packing in the solid state and the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical parameters for charge injection and transport. nih.govacs.org The introduction of such polar groups can also influence the material's solubility and processability, which are important for device fabrication.

Table of Electronic Properties of Related Naphthalene Derivatives:

| Compound | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Structural Feature | Reference |

| Naphthalene Crystal | ~1 | - | Unsubstituted aromatic hydrocarbon | aps.org |

| NDI-T4 Copolymer | 0.03 | 0.03 | Naphthalenediimide-thiophene copolymer | acs.org |

| 1,7-Naphthalenediol | - | - | Dihydroxy-substituted naphthalene | tandfonline.com |

| 1,5-Diaminonaphthalene Polymer | - | - | Polymer with diaminonaphthalene units | tsijournals.com |

This table showcases the range of electronic properties observed in naphthalene-based materials and suggests that this compound could exhibit semiconducting behavior.

The removal of pollutants from water is a critical area of environmental chemistry. Adsorbent materials are widely used for this purpose, and there is a continuous search for new materials with high adsorption capacity and selectivity. researchgate.net Materials based on naphthalene have been studied for the adsorption of organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs). mdpi.comnih.govmdpi.com

The functional groups on this compound could make it, or materials derived from it, an effective adsorbent for certain pollutants. The amino group can act as a binding site for heavy metal ions or acidic pollutants. The carboxylic acid group can also participate in binding or be used to graft the molecule onto a solid support. Furthermore, if used as a linker in a MOF, the resulting material could have a high surface area and tailored pore chemistry for the selective adsorption of contaminants. researchgate.net For instance, amino-functionalized MOFs have shown promise for the capture of various pollutants from gas streams. google.com

Use as a Chemical Probe or Reagent

A chemical probe is a small molecule that is used to study and manipulate biological systems or other chemical environments. nih.gov The properties of this compound make it a candidate for development into a chemical probe. The naphthalene moiety is inherently fluorescent, which is a common feature of many chemical probes as it allows for detection by fluorescence spectroscopy. The amino and carboxylic acid groups provide reactive handles for conjugating the molecule to other molecules of interest or for tuning its solubility and targeting properties.

For example, the carboxylic acid could be activated and coupled to an amine on a target molecule, while the amino group could be modified to introduce other functionalities. The fluorescence of the naphthalene core could be sensitive to its local environment, potentially allowing it to act as a sensor for pH, metal ions, or other analytes.

In addition, the reactivity of the amino and carboxylic acid groups suggests that this compound could be used as a specialized reagent in chemical synthesis. For instance, it could be used to introduce a fluorescent tag onto another molecule. The Amino acid Derivative Reactivity Assay (ADRA) utilizes the reaction of amino acid derivatives with chemicals to predict their skin sensitization potential, highlighting the utility of such reactive molecules. nih.gov

Fluorescent Labeling in Chemical Biology

The naphthalene moiety within this compound is a key determinant of its fluorescent properties. Naphthalene-based compounds are known for their intrinsic fluorescence, making them valuable as fluorescent probes and labels in chemical biology. While direct research on the fluorescent applications of this compound is not extensively documented, the properties of structurally similar unnatural amino acids provide strong evidence for its potential in this area.

Unnatural fluorescent amino acids are powerful tools for labeling peptides and proteins with minimal structural and functional disruption. The development of novel fluorescent amino acids with enhanced photophysical properties is a continuous effort in chemical biology. Naphthylalanine (Nal), an amino acid with a naphthalene ring, is a well-studied example. lifetein.com Its extended π-conjugation system results in intrinsic fluorescence, making it a useful probe for studying protein folding and receptor-ligand interactions. lifetein.com The larger aromatic surface of naphthylalanine compared to natural aromatic amino acids like phenylalanine enhances its fluorescence quenching efficiency, which is advantageous in Förster Resonance Energy Transfer (FRET) studies. lifetein.com

Research into fluorescent α-amino acids has shown that those with polyaromatic side chains, including naphthyl derivatives, often exhibit superior properties to naturally occurring fluorescent amino acids like tryptophan. rsc.org For instance, they can have higher quantum yields and their emission wavelengths can be shifted to the visible spectrum. rsc.org A pyrazole-containing α-amino acid incorporating a naphthyl analogue has been synthesized and shown to exhibit intense fluorescence with an emission maximum at 356 nm. rsc.org

Given these precedents, this compound is a promising candidate for development as a fluorescent label. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide chains through standard solid-phase peptide synthesis (SPPS) techniques. rsc.org Its naphthalene core is expected to confer favorable fluorescent properties, potentially offering a sensitive reporter group for studying biomolecular interactions and dynamics.

Table 1: Photophysical Properties of a Related Naphthyl-Containing Fluorescent Amino Acid

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Naphthyl analogue of pyrazole-containing α-amino acid | Not specified | 356 nm |

Data sourced from a study on pyrazole-containing α-amino acids. rsc.org

Metal Ion Complexation and Sensing Applications

The structure of this compound, featuring amino and carboxylate groups in proximity on a rigid naphthyl scaffold, suggests its potential as a chelating agent for metal ions. The formation of complexes with metal ions can significantly alter the photophysical properties of the molecule, a phenomenon that can be exploited for the development of fluorescent sensors.

The design of fluorescent sensors often involves the strategic placement of donor and acceptor atoms for selective metal ion binding. The amino and carboxylic acid moieties of this compound can act as binding sites for various metal ions. The naphthalene ring serves as the fluorophore, whose emission can be modulated by the binding event. The specificity of such a sensor for a particular metal ion would depend on factors such as the size of the chelation cavity, the nature of the donor atoms, and the coordination geometry favored by the metal ion.

Further research is required to explore the coordination chemistry of this compound with different metal ions and to characterize the photophysical changes upon complexation. Such studies would be crucial in determining its viability as a selective and sensitive fluorescent sensor for specific metal ions in various chemical and environmental applications.

Development of Acid Dyes and Related Colorants

The chemical structure of this compound makes it a valuable intermediate in the synthesis of acid dyes and other colorants. The amino group on the naphthalene ring can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The carboxylic acid group enhances the water solubility of the resulting dye and provides a site for attachment to substrates with cationic sites, such as protein fibers (e.g., wool, silk) and synthetic polyamides.

Acid dyes are so-named because they are typically applied from an acidic dye bath. The acidic conditions protonate the amino groups in the fiber, creating cationic sites that can form ionic bonds with the anionic dye molecules. The this compound-derived dyes would fall into this class due to the presence of the carboxylic acid group.

The color of the resulting azo dye can be tuned by the choice of the coupling component. By varying the aromatic compound that is coupled with the diazotized this compound, a diverse palette of colors can be achieved. The naphthalene core itself contributes to the chromophoric system of the dye, influencing its color and lightfastness properties.

While direct synthesis of acid dyes from this compound is not extensively reported, the use of structurally related compounds is well-documented. For instance, 1-amino-2-naphthol (B1212963) is a known precursor for the synthesis of azo dyes. The presence of the additional oxyacetic acid group in the title compound offers an advantage in terms of solubility and fiber affinity for certain applications.

Future Research Directions and Unexplored Avenues for 1 Amino 2 Naphthyl Oxy Acetic Acid

Integration with Advanced High-Throughput Synthesis and Screening Technologies

The exploration of the chemical space around ((1-Amino-2-naphthyl)oxy)acetic acid could be exponentially accelerated by leveraging high-throughput synthesis and screening (HTS) methodologies. Future research should focus on developing automated synthesis platforms to create large, diverse libraries of derivatives. This can be achieved by modifying the core functional groups: the amino group, the aromatic naphthalene (B1677914) ring, and the carboxylic acid moiety.

A key avenue would be the use of robotic systems for parallel synthesis, purification, and derivatization. nih.gov For instance, automated solid-phase extraction methods could be employed for rapid purification of reaction products, a technique that has proven effective for other complex organic molecules. nih.gov HTS platforms would then allow for the rapid screening of these libraries against various biological targets or for specific material properties. A protocol for high-throughput determination of related compounds has been established that can process over 500 samples per week using an automated system, demonstrating the feasibility of this approach. nih.gov The required tissue amount for such analyses can be as low as 25 mg, making it highly efficient. nih.gov This strategy would enable the rapid identification of lead compounds for applications in medicinal chemistry, materials science, or as agrochemicals.

Investigation of Supramolecular Assembly and Self-Organization

The planar, aromatic naphthalene core of this compound makes it an ideal candidate for participating in supramolecular assembly. These non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, can guide molecules to self-organize into well-defined, higher-order structures. acs.orgnih.gov Naphthalene-diimide (NDI) derivatives, for example, are known to form functional supramolecular assemblies with applications in organic optoelectronics. thieme-connect.deresearchgate.net

Future investigations should explore the self-assembly properties of this compound and its derivatives. The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carboxylic acid) provides handles for directing assembly. nih.gov Research could focus on controlling the self-assembly process to form specific nanostructures, such as nanotubes, nanofibers, or gels. nih.gov One study demonstrated that an amine-substituted naphthalene-diimide could form nanotubular structures through a cooperative self-assembly pathway involving H-bonding and π-stacking. nih.gov Similarly, diaminotriazine-equipped naphthalene derivatives have been shown to bind to single-stranded DNA templates, forming helical double-stranded hybrids held together by hydrogen bonding and π-π interactions. acs.orgbohrium.com By modifying the substituents on the naphthalene ring or the nature of the side chain, it may be possible to tune the resulting supramolecular architecture and its properties for applications in areas like light-harvesting or catalysis. nih.govresearchgate.net

Development of Novel Analytical Methodologies for Detection and Quantification

As research into this compound expands, the need for sensitive and selective analytical methods for its detection and quantification in various matrices will become critical. While methods exist for general naphthalene derivatives, specific high-performance methods for this compound are yet to be developed. researchgate.netuzh.chnih.gov Given its structural similarity to plant auxins, techniques used for auxin quantification could be adapted. nih.gov

Future efforts should focus on developing methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. mdpi.comspringernature.com The development of an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would be a significant advancement for analyzing the parent compound and its potential metabolites. mdpi.com Sample preparation, often the limiting step in trace analysis, could be optimized using solid-phase extraction (SPE) to pre-concentrate the analyte from complex samples like soil, water, or biological tissues. researchgate.netnih.gov The development of such methods would be essential for pharmacokinetic studies, environmental monitoring, and understanding its metabolic pathways.

| Technique | Analyte(s) | Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) |

| HPLC with SPE | Naphthalene, 1-naphthol, 2-naphthol | Geothermal Brines | 0.127 µg/kg (for naphthalene) researchgate.net |

| GC-MS | 1-naphthol, 2-naphthol | Milk Powder | 10 ng/mL tci-thaijo.org |

| GC-MS | Indole-3-acetic acid (IAA) | Plant Tissue | Enables analysis from just 25 mg of fresh weight nih.gov |

| LC-MS/MS | Auxins and conjugates | Plant Tissue | A common approach for improving specificity and reducing detection limits mdpi.com |

Multidisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The most groundbreaking discoveries involving this compound are likely to emerge from multidisciplinary research that combines organic synthesis with other fields. The intersection of this molecule's chemistry with nanotechnology, materials science, and cell biology presents numerous unexplored avenues.

For instance, the compound could be functionalized and grafted onto nanomaterials like graphene oxide to create novel heterogeneous nanocatalysts. sciforum.net A similar compound, 1-amino-2-naphthol-4-sulfonic acid, has been successfully used to functionalize graphene oxide for catalyzing multicomponent reactions. sciforum.net Another area of research could be its application in environmental science; naphthalene and its derivatives are known to be precursors to secondary organic aerosols (SOA), and understanding the atmospheric chemistry of this compound could be important. copernicus.org Furthermore, by applying the bio-orthogonal labeling techniques described previously, cell biologists could use this molecule to probe specific cellular processes, potentially identifying new therapeutic targets or biological pathways. nih.gov The fusion of its synthetic versatility with advanced analytical and imaging technologies will undoubtedly pave the way for novel applications.

Q & A

Q. How can this compound be applied in enzyme-linked assays for cellular imaging?

- Methodology : Functionalize the acetic acid moiety with fluorophores (e.g., FITC) via carbodiimide coupling. Validate specificity in T/B lymphocyte staining using α-naphthyl acetate esterase protocols . Optimize incubation times and substrate concentrations to minimize background signal in microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.